molecular formula C19H16N2O3S3 B2964139 N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797859-78-9

N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2964139
CAS No.: 1797859-78-9
M. Wt: 416.53
InChI Key: GBCIEOIIPSBQHI-UHFFFAOYSA-N
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Description

N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features both thiophene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents tailored for specific coupling conditions . The process would be optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and methylsulfanyl groups can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide apart is its unique combination of thiophene and phenyl groups, along with the presence of both methylsulfanyl and carbonyl functionalities.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-25-14-6-3-2-5-13(14)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)15-7-4-10-26-15/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCIEOIIPSBQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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